Product packaging for Capreomycin IIB Trihydrochloride(Cat. No.:CAS No. 71772-33-3)

Capreomycin IIB Trihydrochloride

Cat. No.: B1142152
CAS No.: 71772-33-3
M. Wt: 633.92
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Description

Historical Context of Discovery and Initial Research Significance

The journey of capreomycin (B601254) began in 1960 with its discovery from Streptomyces capreolus. wikipedia.org The initial antibiotic produced in the United States was applied in a clinical setting in 1968 and was later used against Mycobacterium tuberculosis in 1979. wikipedia.org The capreomycin complex was first isolated in 1959 at the Lilly Laboratories in Indiana. taylorandfrancis.com Research soon revealed that capreomycin was not a single entity but a complex of four active compounds: capreomycin IA, IB, IIA, and IIB. taylorandfrancis.comguidetopharmacology.org The approximate proportions of these components were found to be 25%, 67%, 3%, and 6%, respectively. taylorandfrancis.com This discovery was pivotal as it shifted the research focus towards understanding the individual activities and synergies of these components.

Classification and Origin from Streptomyces capreolus

Capreomycin IIB Trihydrochloride is classified as a cyclic peptide antibiotic. drugbank.comnih.gov It is a natural product biosynthesized by the bacterium Streptomyces capreolus through a nonribosomal protein synthase pathway. taylorandfrancis.com This bacterium is the natural source of the entire capreomycin complex. taylorandfrancis.comwikipedia.orgdrugbank.comnih.govsigmaaldrich.com The isolation and characterization of these compounds from S. capreolus have been fundamental to the study of microbial secondary metabolites and their potential applications.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C19H35Cl3N12O6
Molecular Weight 633.9 g/mol
IUPAC Name [(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-12-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea;trihydrochloride
Parent Compound Capreomycin IIB

Source: PubChem CID 171382387 nih.gov

Overview of its Role as a Molecular Probe in Antimicrobial Biology

This compound, along with its counterparts in the capreomycin complex, serves as a valuable molecular probe for investigating the mechanisms of bacterial protein synthesis and antibiotic resistance. The primary mode of action for capreomycins involves the inhibition of protein synthesis by binding to the bacterial ribosome. drugbank.comnih.govbioaustralis.comnih.gov

Detailed studies have revealed that capreomycin binds across the ribosomal subunit interface, interacting with both the 16S and 23S rRNA. sigmaaldrich.comnih.govnih.gov This interaction is crucial for its inhibitory effect. Specifically, research has identified that capreomycin's binding site involves helix 69 of the 23S rRNA and helix 44 of the 16S rRNA. sigmaaldrich.comnih.gov

The study of capreomycin resistance mechanisms in S. capreolus has further illuminated its function. Two resistance genes, cac and cph, have been isolated. The cac gene encodes a Capreomycin Acetyltransferase (CAC) that modifies and inactivates all four capreomycin components. In contrast, the cph gene product, a Capreomycin Phosphotransferase (CPH), is active against components IA and IIA but not IB or IIB. nih.gov This differential activity provides researchers with specific tools to probe the structural and functional nuances of the ribosomal binding site. By comparing the effects of the different capreomycin components, scientists can dissect the specific interactions required for antibiotic activity and the mechanisms by which bacteria develop resistance.

Properties

CAS No.

71772-33-3

Molecular Formula

C₁₉H₃₅Cl₃N₁₂O₆

Molecular Weight

633.92

Synonyms

Cyclo[(2S)-2-amino-β-alanyl-L-alanyl-3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl] Trihydrochloride;  1-De[(S)-3,6-diaminohexanoic acid]-6-L-alaninecapreomycin IA Trihy

Origin of Product

United States

Biosynthesis and Structural Diversity of Capreomycin Congeners

Nonribosomal Peptide Synthetase (NRPS) Pathways in Capreomycin (B601254) Biosynthesis

Capreomycin is a nonribosomal peptide (NRP), meaning its synthesis is not directed by ribosomes in the way proteins are. Instead, it is assembled by large, multi-domain enzymes called nonribosomal peptide synthetases (NRPSs). nih.gov These NRPSs function as a molecular assembly line, activating, modifying, and linking amino acid building blocks in a specific sequence.

The core of capreomycin is a cyclic pentapeptide, and its synthesis is carried out by five NRPS modules encoded by four enzymes: CmnA, CmnI, CmnF, and CmnG. nih.govacs.org Each module is typically composed of three core domains: an adenylation (A) domain, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP), and a condensation (C) domain. nih.gov The A domain selects and activates a specific amino acid, the T domain tethers the activated amino acid, and the C domain catalyzes the formation of a peptide bond with the growing peptide chain.

A notable feature of the capreomycin NRPS machinery is the presence of a trans-iterative adenylation domain. acs.orgnih.govfigshare.com The NRPS module CmnI lacks its own A domain and instead relies on the A domain of another module, CmnA-A1, to load the necessary amino acid onto its T domain. nih.govacs.org This represents an unusual and non-canonical mode of NRP biosynthesis in bacteria. acs.orgnih.govfigshare.com

Genetic Basis of Biosynthesis: Exploration of cmn Gene Clusters

The genetic blueprint for capreomycin production is located in a biosynthetic gene cluster (BGC) within the genome of the producing bacterium, Saccharothrix mutabilis subsp. capreolus. nih.govasm.org The capreomycin (cmn) gene cluster has been identified and sequenced, revealing a collection of genes responsible for the synthesis of the peptide core, modifying enzymes, and self-resistance mechanisms. nih.govfrontiersin.orgacs.org

The cmn gene cluster from S. mutabilis subsp. capreolus ATCC 23892 contains 33 open reading frames (ORFs). frontiersin.org Of these, 19 are proposed to be directly involved in capreomycin production. frontiersin.org The heterologous expression of this gene cluster in a non-producing host, Streptomyces lividans, has successfully resulted in the production of capreomycin, confirming the functionality of the identified cluster. nih.govasm.org

The cmn gene cluster also contains genes that confer resistance to capreomycin in the producing organism, preventing self-intoxication. frontiersin.orgnih.gov These include genes such as cph, which encodes a phosphotransferase, and cac, which is a putative acetyltransferase. frontiersin.orgnih.gov

Differentiation and Characterization of Capreomycin Congeners (IA, IB, IIA, IIB)

Capreomycin is not a single compound but rather a mixture of four closely related structures known as congeners: capreomycin IA, IB, IIA, and IIB. frontiersin.orgnih.gov These congeners share a common cyclic pentapeptide core but differ in the modifications of their amino acid residues. frontiersin.org

Structural Variations Among Congeners

The primary structural differences between the capreomycin congeners lie in the amino acid at a specific position within the cyclic peptide core and the presence or absence of a hydroxyl group. Capreomycins IA and IIA contain a hydroxyl group that is absent in IB and IIB. frontiersin.orgnih.gov The distinction between the I and II series lies in the nature of an amino acid side chain. researchgate.netnih.gov Capreomycin IIA and IIB are alanine (B10760859) derivatives of capreomycin IA and IB, respectively. researchgate.netnih.gov

FeatureCapreomycin IACapreomycin IBCapreomycin IIACapreomycin IIB
Key Structural Moiety Contains a hydroxyl groupLacks a hydroxyl groupContains a hydroxyl groupLacks a hydroxyl group
Amino Acid Variation Not an alanine derivativeNot an alanine derivativeAlanine derivativeAlanine derivative

Implications of Congeneric Differences for Research and Derivatization

The structural variations among the capreomycin congeners have significant implications for both research and the potential for creating new derivatives. The presence or absence of the hydroxyl group on capreomycins IA/IIA versus IB/IIB is a key factor in the mechanism of resistance by the producing organism. frontiersin.orgnih.gov The enzyme Cph, a phosphotransferase encoded within the cmn gene cluster, inactivates capreomycins IA and IIA by phosphorylation of this hydroxyl group. acs.org This mechanism is ineffective against capreomycins IB and IIB, which lack this functional group. frontiersin.orgnih.gov

These structural nuances provide opportunities for derivatization. By understanding the specific roles of different functional groups, it may be possible to design novel capreomycin analogs with improved properties, such as enhanced activity, reduced toxicity, or the ability to overcome resistance mechanisms.

Enzymatic Steps and Intermediate Compounds in the Biosynthetic Pathway

The biosynthesis of capreomycin is a multi-step process involving a series of enzymatic reactions that build and modify the final molecule. The pathway begins with the assembly of the cyclic pentapeptide core by the NRPS machinery.

The non-proteinogenic amino acid L-capreomycidine is a key building block, and its formation is one of the crucial enzymatic steps. frontiersin.org The assembly of the pentapeptide core involves the sequential addition of amino acids, including L-serine and 2,3-diaminopropionate. frontiersin.org One of the notable steps is the carbamoylation of the beta-amino group of L-2,3-diaminopropionate, which occurs before its incorporation into the peptide chain by the NRPS. researchgate.net

Structural Biology and Biophysical Characterization of Capreomycin Iib Trihydrochloride Interactions

X-ray Crystallography Studies of Ribosome-Capreomycin Complexes

X-ray crystallography has been instrumental in providing high-resolution snapshots of Capreomycin (B601254) bound to the 70S ribosome, revealing the intricate details of its binding site. These studies have shown that Capreomycin binds at the interface of the small (30S) and large (50S) ribosomal subunits, a critical region for the translocation of tRNA and mRNA during protein synthesis researchgate.net.

Crystallographic structures have pinpointed the Capreomycin binding pocket as being formed by helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit researchgate.net. The binding of Capreomycin induces conformational changes in these rRNA helices, thereby interfering with the movement of the tRNAs in the A and P sites and ultimately stalling translation nih.gov.

Key interacting residues have been identified through these high-resolution analyses. Specifically, 2'-O-methylations on nucleotide C1409 in h44 and C1920 in H69, catalyzed by the TlyA enzyme, are crucial for high-affinity Capreomycin binding nih.gov. The loss of these methylations confers resistance to the antibiotic nih.gov. Furthermore, nucleotides A2137 and C2138 at the tip of H69 play a significant role in anchoring the drug within its binding pocket nih.gov. The binding of Capreomycin stabilizes a specific conformation of the ribosome that is incompatible with the translocation step of elongation.

Interacting Ribosomal Component Key Residues/Modifications Role in Capreomycin Binding
16S rRNA (h44)2'-O-methylation at C1409Enhances binding affinity
23S rRNA (H69)2'-O-methylation at C1920Crucial for high-affinity binding
23S rRNA (H69)A2137, C2138Anchor the drug in the binding pocket

Cryogenic Electron Microscopy (Cryo-EM) Investigations of Ribosomal Complexes

Complementing X-ray crystallography, cryogenic electron microscopy (cryo-EM) has provided further insights into the dynamic nature of the ribosome-Capreomycin interaction. Cryo-EM allows for the structural determination of large and flexible complexes like the ribosome in near-native states, without the need for crystallization harvard.edu.

Recent high-resolution cryo-EM structures of the Mycobacterium tuberculosis 70S ribosome in complex with Capreomycin have confirmed the binding site at the subunit interface and have provided a more detailed picture of the conformational changes induced by the drug rcsb.orgmpg.de. These studies have achieved resolutions ranging from 1.6 to 2.2 Å, enabling a precise description of the antibiotic-ribosome interactions, including the role of solvent networks in mediating these connections mpg.denih.gov. Cryo-EM has also been pivotal in visualizing different functional states of the ribosome, offering a more comprehensive understanding of how Capreomycin binding affects the entire translation process biorxiv.org. The improved resolution of cryo-EM has allowed for the identification of ordered water molecules within the binding site that contribute to the stability of the drug-ribosome complex mpg.denih.gov.

Computational Modeling of Binding Energetics

Computational approaches have been employed to dissect the energetic contributions of individual residues to the binding of Capreomycin to the ribosome, providing a quantitative understanding of the interaction.

Researchers have utilized a combination of Density Functional Theory (DFT) and the Molecular Fractionation with Conjugated Caps (B75204) (MFCC) method to calculate the binding energies of Capreomycin with the ribosomal subunits of Mycobacterium tuberculosis nih.govresearchgate.net. This approach allows for the accurate calculation of interaction energies in large biomolecular systems. For the Capreomycin-30S subunit complex, the binding energies of 44 residues within a 14 Å radius of the drug were investigated, while for the 50S subunit, 30 residues within a 30 Å radius were analyzed nih.govresearchgate.net. These calculations have helped to identify the key residues that contribute most significantly to the stability of the drug-ribosome complex nih.gov.

Computational Method Focus of Analysis Key Findings
DFT and MFCCCalculation of binding energies between Capreomycin and ribosomal subunits.Identified key interacting residues and quantified their energetic contributions.
Interaction AnalysisCharacterization of hydrogen bonding and hydrophobic interactions.Revealed the specific non-covalent interactions crucial for stable drug binding.

Analysis of Metal Ion Chelation Properties and Coordination Sphere (e.g., Cu2+ Binding)

Beyond its interaction with the ribosome, Capreomycin exhibits interesting metal ion chelation properties, particularly with divalent cations like copper (Cu2+) researchgate.net. The polypeptide structure of Capreomycin is rich in nitrogen donors, making it an effective chelating agent researchgate.netresearchgate.net.

Studies have shown that Capreomycin can anchor a Cu2+ ion through the amino group of the α,β-diaminopropionic acid residue researchgate.net. The coordination sphere of the copper ion changes with pH. At physiological pH, the Cu2+ ion is coordinated by two deprotonated amide nitrogen atoms from the α,β-diaminopropionic acid and serine residues, along with the amino group from the β-lysine residue researchgate.net. At higher pH, a rearrangement occurs, leading to the coordination of four nitrogen donors as the Cu2+ ion moves to the center of the peptide ring researchgate.net. This chelation ability may have implications for the drug's activity or transport, although its direct role in the antitubercular mechanism is not fully established. The interaction with metal ions highlights the complex chemical nature of Capreomycin and suggests potential for the development of metallodrug derivatives.

pH Condition Coordinating Nitrogen Donors from Capreomycin
Around 5Amino function of the α,β-diaminopropionic acid residue
Physiological pHTwo deprotonated amide nitrogens (α,β-diaminopropionic acid, serine) and the amino group of β-lysine
Above physiological pHFour nitrogen donors, with the Cu2+ ion at the center of the peptide ring

Conformational Dynamics and Ligand-Induced Structural Changes in Target Molecules

The antibacterial activity of Capreomycin arises from its ability to bind to the bacterial 70S ribosome and inhibit protein synthesis. nih.gov This interaction is not a simple lock-and-key mechanism; it involves complex conformational dynamics and significant structural changes induced by the binding of the ligand to its target molecule. Capreomycin binding perturbs the intricate molecular machinery of the ribosome, ultimately halting the crucial process of translocation. researchgate.netnih.gov

The primary binding site for Capreomycin is located at the interface of the two ribosomal subunits, specifically between helix 44 (h44) of the 16S rRNA in the small 30S subunit and helix 69 (H69) of the 23S rRNA in the large 50S subunit. researchgate.net The conformation of this binding pocket is not static and is critically influenced by post-transcriptional modifications of the ribosomal RNA (rRNA).

Role of rRNA Methylation in Pre-ordering the Binding Site

The sensitivity of mycobacteria to Capreomycin is significantly enhanced by specific rRNA methylations carried out by the enzyme TlyA, a 2'-O-methyltransferase. nih.gov This enzyme modifies nucleotide C1409 in helix 44 and C1920 (corresponding to C2144 in Mycolicibacterium smegmatis) in helix 69. nih.govnih.gov High-resolution cryo-electron microscopy studies reveal that these methylations, particularly the one on H69, induce a pre-organized conformational state that is favorable for Capreomycin binding. nih.gov

In ribosomes lacking these methylations, the tip of H69 adopts a more compact and closed conformation. This structure partially obstructs the binding pocket and misaligns key nucleotides that interact with the drug. nih.gov The methylation of nucleotide C2144 in the 23S rRNA allosterically triggers a conformational change that propagates to the tip of H69. This results in a more open and accessible binding site, optimally positioning nucleotides like C2138 for interaction with Capreomycin. nih.gov Molecular dynamics simulations confirm that these methylation-induced structural rearrangements create a more favorable binding pocket for the antibiotic. nih.gov

Ligand-Induced Ribosomal Trapping and Translocation Inhibition

Upon binding, Capreomycin induces further, more dramatic structural changes in the ribosome. patsnap.com It effectively "traps" the ribosome in a specific conformational state, inhibiting the dynamic movements required for the elongation phase of protein synthesis. researchgate.netpatsnap.com

Key structural changes induced by Capreomycin binding include:

Stabilization of tRNA: Crystal structures of Capreomycin bound to the 70S ribosome show that the antibiotic stabilizes the transfer RNA (tRNA) molecule in the A-site (aminoacyl site) in its pre-translocation state. researchgate.net By locking the A-site tRNA in place, Capreomycin physically obstructs the movement of tRNA and messenger RNA (mRNA) through the ribosome, thereby halting peptide chain elongation. patsnap.com The ɛ-amine of the β-lysine residue of Capreomycin forms critical electrostatic interactions with the backbone phosphates of the A-site tRNA, an interaction that is essential for this stabilization. nih.gov

Intersubunit Rotation: Like the related antibiotic viomycin, Capreomycin is believed to block translocation by stabilizing the ribosome in an intermediate state of intersubunit rotation. nih.gov This rotated conformation is a natural intermediate in the translocation process, but its stabilization by the drug prevents the ribosome from completing the cycle and moving to the next codon.

The table below summarizes the key molecular interactions and the resulting conformational changes in the ribosomal target upon Capreomycin binding, as detailed by structural and biophysical studies.

Interacting ComponentKey Residues/FeaturesLigand-Induced ChangeFunctional Consequence
23S rRNA (H69) Tip of helix; nucleotides A2137, C2138Adopts a more open conformation, promoted by C2144 methylation, to accommodate the drug. nih.govCreates a favorable binding pocket for Capreomycin. nih.gov
16S rRNA (h44) Nucleotide C14092'-O-methylation by TlyA contributes to the inter-subunit binding site. nih.govFacilitates high-affinity binding across the 30S-50S subunit interface. nih.gov
A-site tRNA Phosphate backboneElectrostatic interactions with Capreomycin's β-lysine side chain. nih.govStabilization of the tRNA in a pre-translocation state. researchgate.net
70S Ribosome Overall structureTrapped in an intermediate state of intersubunit rotation. nih.govInhibition of translocation and protein synthesis elongation. nih.govpatsnap.com

Chemical Modification and Analog Synthesis of Capreomycin Derivatives

Strategies for the Synthesis of Novel Capreomycin (B601254) Analogs

The synthesis of new capreomycin analogs is a complex undertaking, given the cyclic peptide nature of the molecule. However, strategic approaches are being employed to introduce structural diversity and probe the molecule's interaction with its biological target.

Capreomycin exerts its antibacterial effect by binding to the 70S ribosome, interfering with protein synthesis. A key strategy in analog synthesis, therefore, involves making targeted structural changes to enhance this binding affinity. Understanding the precise molecular interactions between capreomycin and the ribosomal RNA (rRNA) and proteins is crucial for this rational design approach.

Crystallographic studies have revealed that capreomycin binds at the interface of the 30S and 50S ribosomal subunits, interacting with specific nucleotides of the 16S and 23S rRNA. These insights provide a roadmap for modifying specific functional groups on the capreomycin scaffold to create more potent interactions with the ribosomal target.

Beyond enhancing ribosomal binding, the introduction of diverse functional groups serves to explore new chemical space and potentially imbue the capreomycin core with novel properties. This can include alterations to the amino acid residues within the cyclic peptide, modifications to the β-lysine side chain, or the attachment of entirely new chemical moieties. These modifications can influence the molecule's solubility, cell permeability, and metabolic stability, in addition to its direct antimicrobial activity.

Heterologous Expression Systems for Engineered Derivative Production

The natural producer of capreomycin, Saccharothrix mutabilis subsp. capreolus, is not easily amenable to genetic manipulation. To overcome this limitation, researchers have successfully transferred the entire capreomycin biosynthetic gene cluster into a more genetically tractable host, Streptomyces lividans. This has paved the way for the production of capreomycin and its derivatives in a heterologous system, enabling more efficient metabolic engineering approaches.

The capreomycin biosynthetic gene cluster contains a suite of enzymes responsible for assembling the complex molecule. By selectively inactivating specific genes within this cluster, it is possible to control the final structure of the produced capreomycin congeners.

A notable example is the targeted inactivation of the genes cmnM, cmnO, and cmnP. These genes are proposed to be involved in the attachment of the β-lysine side chain, which distinguishes capreomycin I from capreomycin II. Specifically, the absence of either cmnO or cmnM has been shown to result in the production of Capreomycin IIA and IIB, which lack the β-lysine moiety, at the expense of Capreomycin IA and IB. This strategy allows for the specific production of the Capreomycin II components, which can then be isolated for further study or as precursors for semi-synthetic modifications. A patent has described that inactivating or excising one or more of these genes (cmnM, cmnO, or cmnP) leads to the generation of the IIA and IIB components without the IA and IB forms google.com. This provides a powerful tool for generating specific capreomycin analogs.

Gene(s) InactivatedResulting Predominant CongenersRationale
cmnM, cmnO, or cmnPCapreomycin IIA and IIBThese genes are involved in the biosynthesis and attachment of the β-lysine side chain, which is absent in the Capreomycin II series.

Structure-Activity Relationship (SAR) Studies of Synthetic Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For capreomycin, these studies involve synthesizing a series of derivatives with systematic modifications and evaluating their antimicrobial potency.

Early studies on synthetic tuberactinomycin (B576502) derivatives, a class of antibiotics that includes capreomycin, have provided valuable SAR data. One such derivative, Di-β-lysyl-Capreomycin IIA, was found to be more effective than the natural product in bacterial cell-free protein synthesis systems. This finding suggests that modifications to the β-lysine component, or even the addition of a second β-lysine chain, could be a fruitful avenue for enhancing activity.

CompoundModificationObserved Activity
Di-β-lysyl-Capreomycin IIAAddition of a second β-lysine moiety to Capreomycin IIAMore effective than the natural product in cell-free systems.

These SAR studies, combined with the advancements in synthetic chemistry and metabolic engineering, are paving the way for the development of a new generation of capreomycin derivatives with improved therapeutic profiles. The focused exploration of compounds like Capreomycin IIB Trihydrochloride and its synthetic analogs holds promise for combating multidrug-resistant tuberculosis and other challenging bacterial infections.

Advanced Analytical Methodologies in Capreomycin Iib Trihydrochloride Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental in the analysis of multicomponent antibiotics like capreomycin (B601254), enabling the separation and quantification of its isoforms and related impurities. vedomostincesmp.ru

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of capreomycin. Both normal-phase (NP-HPLC) and reverse-phase (RP-HPLC) methods have been utilized, with studies indicating distinct advantages for RP-HPLC in modern applications. nih.gov

The British Pharmacopoeia has previously reported a normal-phase HPLC (NP-HPLC) method for capreomycin analysis. nih.gov However, research has shown that reverse-phase HPLC (RP-HPLC) offers superior performance for quantitative analysis. nih.govresearchgate.net Studies comparing the two techniques have demonstrated that RP-HPLC provides enhanced sensitivity and increased resolution, making it a more accurate and reproducible alternative to both NP-HPLC and traditional microbiological assays. nih.govresearchgate.net

Ion-pair RP-HPLC is a particularly effective variation for separating the highly polar capreomycin components. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its retention on a nonpolar stationary phase. An ultra-high-performance liquid chromatography (UHPLC) method using ion-pairing has been developed to determine not only the main components (IA, IB, IIA, and IIB) but also related substances and degradation products. vedomostincesmp.ruvedomostincesmp.ru This method often utilizes C18 columns and has proven effective for quality control in production and stability testing. vedomostincesmp.ruvedomostincesmp.ru

FeatureNormal-Phase HPLC (NP-HPLC)Reverse-Phase HPLC (RP-HPLC)
Primary UsePreviously used in pharmacopoeial methods. nih.govWidely used for quantitative analysis and purity assessment. vedomostincesmp.runih.gov
SensitivityStandard.Enhanced sensitivity compared to NP-HPLC. nih.govresearchgate.net
ResolutionAdequate for basic separation.Increased resolution, allowing for better separation of isoforms and impurities. nih.govresearchgate.net
ReproducibilityConsidered less reproducible than modern RP-HPLC methods. nih.govHigher accuracy and reproducibility. nih.gov
Advanced ApplicationsLimited.Adaptable for ion-pairing UHPLC to resolve main components and related substances. vedomostincesmp.ruvedomostincesmp.ru

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for the structural characterization of capreomycin components and their impurities, often coupled with liquid chromatography for enhanced specificity and sensitivity. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of capreomycin and its analogs in complex biological matrices like plasma and tissue homogenates. nih.govnih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. researchgate.net

A validated bioanalytical method using ion-pairing HPLC with tandem mass spectrometry has been successfully developed for the quantification of Capreomycin IA and IB in human plasma. nih.gov In such methods, electrospray ionization (ESI) is typically used for ion production, and detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity. researchgate.netnih.gov This approach allows for precise quantification, with validated ranges capable of supporting clinical research. nih.gov For instance, one method was validated for a range of 469–30,000 ng/mL for both Capreomycin IA and IB. nih.gov

LC-MS/MS is also crucial for characterizing unknown impurities in capreomycin samples. researchgate.net Because many ion-pair LC-UV methods use non-volatile reagents, they cannot be directly coupled to a mass spectrometer. researchgate.net In these cases, impurities are collected and desalted before MS analysis. The structures of these impurities are then deduced by comparing their fragmentation patterns to those of the main capreomycin components. researchgate.net

ParameterDescription from a Validated LC-MS/MS Method nih.gov
TechniqueIon-pairing high-performance liquid chromatography with tandem mass spectrometry detection.
Analytical ColumnDiscovery C18, 5 μm, 4.6 × 50 mm.
Mobile PhaseIsocratic mixture of water and acetonitrile (B52724) (80:20, v/v) with 0.1% formic acid and 4mm heptafluorobutyric acid.
Flow Rate500 μL/min.
Ionization SourceElectrospray Ionization (ESI).
Detection ModeMultiple Reaction Monitoring (MRM).
Validated Range (Cm IA & IB)469–30,000 ng/mL.
Precision (%CV)<8.2% (at most test concentrations).

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information regarding the concentration and structure of capreomycin.

UV-Vis spectroscopy has been investigated as a rapid and cost-effective alternative to microbiological assays and HPLC for the quantitative analysis of capreomycin. nih.gov The method is based on measuring the absorbance of a capreomycin solution at a specific wavelength. Studies have shown that UV spectrophotometry offers higher accuracy and reproducibility compared to traditional microbiological turbidimetric assays. nih.gov This makes it a valid and efficient technique for determining the concentration of capreomycin in various formulations, including drug delivery systems like liposomes. nih.govresearchgate.net

Biophysical Techniques for Interaction Studies

Understanding the mechanism of action of Capreomycin IIB requires studying its interaction with its biological target, the bacterial ribosome. Various biophysical and computational techniques have been employed to elucidate the specifics of this molecular interaction. frontiersin.orgnih.gov

Capreomycin inhibits protein synthesis by binding to the 70S ribosomal unit, specifically at the interface between the 30S and 50S subunits. frontiersin.orgdrugbank.com Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) have been instrumental in determining the high-resolution structures of capreomycin bound to the ribosome. frontiersin.org These studies reveal that the antibiotic binding site involves the 16S rRNA and 23S rRNA, providing a structural basis for its inhibitory action. frontiersin.org

Computational methods, such as density functional theory (DFT) combined with approaches like molecular fractionation with conjugated caps (B75204) (MFCC) , have been used to calculate the interaction binding energies between capreomycin and the individual residues of the ribosomal subunits. nih.govresearchgate.net These simulations help identify the key hydrogen bonds and hydrophobic interactions that stabilize the drug-receptor complex and pinpoint which regions of the drug contribute most to the binding. nih.gov Furthermore, molecular dynamics (MD) simulations have been used to explore how mutations in target proteins, such as the methyltransferase TlyA, can affect binding affinity and lead to resistance. nih.gov Other methods, including specific protein-protein interaction assays , have been used to show that capreomycin can disrupt the essential interaction between ribosomal proteins L10 and L12, further contributing to its mechanism of inhibiting protein synthesis. nih.govnih.gov

Biophysical/Computational TechniqueApplication in Capreomycin Research
X-ray Crystallography & Cryo-EMDetermining the 3D structure of capreomycin bound to its ribosomal target. frontiersin.org
Density Functional Theory (DFT)Calculating the binding energies of the drug-ribosome complex. nih.govresearchgate.net
Molecular Dynamics (MD) SimulationsInvestigating the impact of resistance-conferring mutations on drug binding. nih.gov
Protein Interaction AssaysDemonstrating the disruption of interactions between key ribosomal proteins (L10-L12). nih.govnih.gov

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Kinetics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used for the quantitative study of a wide range of biomolecular interactions. malvernpanalytical.combuffalo.edu It directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction in a single experiment. malvernpanalytical.comupm.es This label-free method is considered a gold standard because it allows for the determination of binding parameters in solution without the need for chemical labeling or immobilization, thus analyzing molecules in their native states. malvernpanalytical.combuffalo.edu

In the context of Capreomycin IIB Trihydrochloride, ITC is an ideal method to characterize its binding to its primary target, the bacterial ribosome. nih.gov The experiment involves titrating the this compound solution (the ligand) into a sample cell containing a solution of the target macromolecule (e.g., purified 70S ribosomes or specific ribosomal RNA constructs). nih.govpsu.edu As the ligand is injected, it binds to the target, causing a small heat change (either exothermic or endothermic). nih.gov The instrument's sensitive calorimeter measures this heat change relative to a reference cell. nih.gov

With successive injections, the target molecule becomes progressively saturated with the ligand, and the magnitude of the heat change per injection diminishes until only the heat of dilution is observed. malvernpanalytical.compsu.edu The raw data is a thermogram, plotting thermal power against time. upm.es Integrating the area under each injection peak yields the heat change for that injection. This value is then plotted against the molar ratio of ligand to macromolecule to generate a binding isotherm. malvernpanalytical.compsu.edu

Non-linear regression analysis of this binding curve provides several key thermodynamic parameters:

Binding Affinity (Ka) or its reciprocal, the Dissociation Constant (Kd) : These values quantify the strength of the interaction. upm.espsu.edu

Stoichiometry (n) : This reveals the molar ratio of the ligand to the target in the complex. upm.espsu.edu

Enthalpy (ΔH) : The measure of the heat released or absorbed upon binding. upm.espsu.edu

Entropy (ΔS) : Calculated from the other parameters, this value provides insight into the changes in disorder of the system upon binding. tainstruments.com

For high-affinity interactions, where the binding is very tight, standard ITC experiments may not yield a precise Kd value. In such cases, a competitive binding experiment can be employed. tainstruments.com This involves titrating the high-affinity ligand (this compound) into a solution of the target that has been pre-saturated with a weaker, competing ligand. This approach allows for the accurate determination of thermodynamic parameters for even very strong interactions. tainstruments.com

Table 1: Representative Thermodynamic Data from an ITC Experiment

This table illustrates the type of data that would be generated from an ITC experiment studying the interaction of this compound with its ribosomal target.

ParameterSymbolRepresentative ValueUnitDescription
Stoichiometryn1.1-Molar ratio of drug to ribosomal binding site.
Association ConstantKa2.5 x 107M-1Measure of the binding affinity.
Dissociation ConstantKd40nMIndicates a strong binding interaction.
Enthalpy ChangeΔH-15.2kcal/molShows the reaction is enthalpically driven and exothermic.
Entropy ChangeTΔS-5.1kcal/molIndicates the change in the system's disorder upon binding.
Gibbs Free EnergyΔG-10.1kcal/molOverall energy change, indicating a spontaneous reaction.

Molecular Diagnostics for Resistance Gene Detection in Research Settings

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, making the rapid and accurate detection of resistance crucial for effective treatment and control. als-journal.com Molecular diagnostic techniques offer a substantial advantage over traditional culture-based drug susceptibility testing, which can be time-consuming due to the slow growth of Mtb. mdpi.comnih.gov In research settings, these molecular methods are vital for understanding the genetic basis of resistance to antibiotics like capreomycin.

Resistance to capreomycin in Mtb is primarily associated with mutations in specific genes that either alter the drug's target site or modify the drug itself. nih.govplos.org Key genes implicated in capreomycin resistance include:

rrs gene : This gene encodes the 16S rRNA, a crucial component of the 30S ribosomal subunit where capreomycin binds. nih.gov Mutations in the rrs gene, particularly the A1401G substitution, are a common mechanism of resistance, as they disrupt the drug's binding site. nih.govplos.org

tlyA gene : This gene encodes an rRNA methyltransferase. nih.gov Mutations leading to a loss of TlyA function can confer resistance to capreomycin. nih.govresearchgate.net

eis promoter region : Mutations in the promoter of the eis gene have also been linked to resistance, although this is more commonly associated with kanamycin. google.com

Several advanced molecular methodologies are employed in research to detect these resistance-conferring mutations:

Polymerase Chain Reaction (PCR) and DNA Sequencing : PCR is used to amplify the target genes (rrs, tlyA, etc.) from Mtb DNA. Subsequent Sanger sequencing of these amplicons allows for the precise identification of any mutations by comparing the sequence to that of a drug-susceptible reference strain. mdpi.com

Line Probe Assays (LPAs) : Commercial assays like the GenoType MTBDRsl are based on reverse hybridization. They use probes to detect the most common mutations in genes associated with resistance to second-line injectable drugs, including capreomycin. mdpi.comnih.gov

Next-Generation Sequencing (NGS) : NGS has become a powerful tool, offering a high-throughput approach to sequence either a panel of targeted resistance genes or the entire bacterial genome (Whole Genome Sequencing). mdpi.comasm.org Targeted NGS (tNGS) combines gene-specific amplification with NGS to detect resistance genes directly from clinical samples with high sensitivity and specificity. asm.orgnih.gov This provides a comprehensive profile of resistance mutations across multiple genes simultaneously, identifying both common and rare mutations. frontiersin.orgfrontiersin.org

These molecular tools are indispensable for research into the epidemiology of drug resistance, the discovery of new resistance mechanisms, and the development of rapid diagnostic tests for clinical use. researchgate.net

Table 2: Genes and Molecular Methods for Capreomycin Resistance Detection

This table summarizes the primary genes associated with capreomycin resistance and the molecular techniques used for their detection in research.

GeneFunction of Gene ProductCommon Resistance MechanismMolecular Detection Methods
rrs16S ribosomal RNAMutations (e.g., A1401G, C1402T) alter the drug binding site on the ribosome. nih.govplos.orgPCR with DNA Sequencing, Line Probe Assays, Next-Generation Sequencing (NGS). mdpi.com
tlyA2'-O-methyltransferase for rRNALoss-of-function mutations prevent rRNA modification, leading to resistance. plos.orgnih.govPCR with DNA Sequencing, NGS. mdpi.comnih.gov
eisAminoglycoside acetyltransferaseMutations in the promoter region can contribute to low-level resistance. google.comPCR with DNA Sequencing, NGS. mdpi.comgoogle.com

Emerging Research Applications and Future Directions

Capreomycin (B601254) as a Biochemical Research Tool

Capreomycin's well-defined interaction with the bacterial ribosome makes it a valuable tool for molecular biology research.

Capreomycin IIB Trihydrochloride serves as a precise molecular probe for dissecting the mechanics of the bacterial ribosome. Its primary mechanism of action is the inhibition of protein synthesis. patsnap.com The compound binds to the 70S ribosome, interacting with both the 30S and 50S subunits at their interface. patsnap.comfrontiersin.org This binding obstructs the translocation of tRNA and mRNA and can lead to misreading of the mRNA template, thereby interfering with the elongation phase of protein synthesis. patsnap.com

Detailed studies have revealed that Capreomycin's binding site involves helix 69 of the 23S rRNA and helix 44 of the 16S rRNA. frontiersin.org Research has also shown that Capreomycin disrupts the crucial interaction between ribosomal proteins L12 and L10, which form the stalk of the 50S subunit responsible for recruiting elongation factors. nih.gov This interference inhibits elongation factor G-dependent GTPase activity, a critical step in protein synthesis. nih.gov By studying the effects of Capreomycin on these interactions, researchers can gain deeper insights into the dynamic conformational changes the ribosome undergoes during translation.

FeatureDescription
Primary Target 70S Ribosome
Binding Site Interface of 30S and 50S subunits (involving 16S and 23S rRNA) patsnap.comfrontiersin.org
Mechanism Inhibits protein synthesis elongation patsnap.com
Specific Actions Obstructs tRNA/mRNA translocation, disrupts L10-L12 protein interaction patsnap.comnih.gov

In molecular cloning and genetic engineering, antibiotic resistance genes are frequently included on plasmids as selectable markers. youtube.comaddgene.org This strategy ensures that only bacteria that have successfully taken up and retained the plasmid can survive when grown in media containing the corresponding antibiotic, providing a selective pressure to maintain the plasmid. addgene.org

While not as common as markers for ampicillin (B1664943) or kanamycin, resistance genes for Capreomycin could theoretically be employed for this purpose. The producing organism, Saccharothrix mutabilis subsp. capreolus, possesses resistance genes to avoid self-intoxication. nih.gov Identified resistance mechanisms include enzymes that modify the antibiotic, such as the product of the cph gene (a phosphotransferase) and the cac gene (a putative acetyltransferase). nih.gov Another identified resistance gene, cmnU, codes for an rRNA-modifying enzyme that confers resistance to all Capreomycin derivatives and also to the aminoglycoside kanamycin, suggesting a potential for cross-selection strategies. nih.govresearchgate.net The use of a Capreomycin resistance gene as a selectable marker would allow for the propagation and maintenance of plasmids in bacterial cultures for research applications.

Development of Novel Research Probes and Affinity Reagents

The defined structure of Capreomycin IIB and the available knowledge on its chemical synthesis and biosynthesis offer a foundation for the development of specialized research tools. nih.govnih.gov By chemically modifying the Capreomycin molecule, it is possible to create novel probes and affinity reagents. For instance, the attachment of a fluorescent dye to a non-critical binding site on the Capreomycin structure could yield a probe for use in fluorescence microscopy to visualize the drug's accumulation and localization within bacterial cells.

Similarly, conjugating Capreomycin to a molecule like biotin (B1667282) would create an affinity reagent. This biotinylated probe could be used in pull-down assays to isolate and identify the drug's molecular binding partners from a complex cellular lysate. Such experiments could confirm known interactions with ribosomal components and potentially uncover novel, secondary targets within the bacterial cell, providing a more complete picture of its mechanism of action.

Exploration of Non-Antibacterial Activities in Cellular and in vitro Models (e.g., Antiviral Research)

Recent research has begun to uncover biological activities of Capreomycin beyond its traditional antibacterial role, revealing a broader potential for this molecule. One of the most significant findings is its activity against non-replicating, dormant Mycobacterium tuberculosis. researchgate.netnih.gov In anaerobic in vitro models that mimic the latent state of tuberculosis, Capreomycin exhibited a unique bactericidal effect, a property not seen with most other anti-TB drugs which typically target actively replicating bacteria. nih.gov

Furthermore, preliminary studies have indicated that Capreomycin may possess antiviral properties. Research has shown that Capreomycin exhibits anti-viral activity against SARS-CoV-2 in cell culture models, highlighting a potential for drug repurposing. frontiersin.org This finding opens a new avenue of investigation into the mechanisms by which a ribosome-targeting antibiotic might interfere with viral replication, a process highly dependent on the host cell's translational machinery.

Strategies for Overcoming Resistance in Experimental Models

The emergence of Capreomycin-resistant M. tuberculosis strains necessitates the development of strategies to circumvent these resistance mechanisms. Understanding the molecular basis of resistance, such as mutations in the rrs (16S rRNA) and tlyA genes, guides the creation of novel experimental approaches. researchgate.net

Several strategies are being explored in laboratory settings:

Combination Therapy: Combining Capreomycin with other antibacterial agents can produce synergistic effects, where the combined efficacy is greater than the sum of the individual drugs. patsnap.comfrontiersin.org This approach can help overcome resistance by targeting multiple cellular pathways simultaneously.

Novel Delivery Systems: The development of advanced drug delivery methods, such as microparticle dry powder formulations for inhalation, allows for higher concentrations of the drug to be delivered directly to the site of infection in the lungs. nih.gov This can potentially overcome resistance mechanisms that are effective only at lower drug concentrations.

Inhibition of Resistance Enablers: A novel approach involves targeting bacterial processes that facilitate the function of resistance proteins. For example, inhibiting proteins like DsbA, which are responsible for the correct folding of resistance enzymes, can reverse antibiotic resistance in several major pathogens and could be applied to Capreomycin. imperial.ac.uk

Advanced Molecular Techniques: In experimental models, advanced tools like the CRISPR-Cas gene-editing system can be used to target and eliminate plasmids that carry antibiotic resistance genes, effectively re-sensitizing bacteria to the drug. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a holistic understanding of Capreomycin's impact on bacterial physiology, researchers are increasingly turning to multi-omics approaches. These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive, system-wide view of the drug's effects. researchgate.netceon.rs

Early studies using transcriptomics (microarray GeneChips) revealed that Capreomycin's influence extends far beyond the ribosome. researchgate.netdrugbank.com These analyses showed significant changes in the expression of genes involved in cell wall processes, lipid metabolism, and cellular respiration in M. tuberculosis. researchgate.net

More recently, integrated multi-omics studies have been employed to dissect complex resistance mechanisms. One such study combined genomics, proteomics, and metabolomics to compare M. tuberculosis strains with different resistance-conferring mutations in the tlyA gene. researchgate.net The results revealed that a complete deficiency of the TlyA protein led to higher resistance than a simple point mutation. This increased resistance was associated with significant changes in membrane lipid metabolism and the activity of S-adenosyl-L-methionine-dependent methyltransferases. researchgate.net Such integrated analyses are invaluable for uncovering the complex interplay between genetic mutations and metabolic reprogramming that contributes to drug resistance, paving the way for the development of more effective therapeutic strategies. researchgate.netceon.rs

Omics TypeApplication to Capreomycin ResearchKey Findings
Transcriptomics Analysis of mRNA expression changes in M. tuberculosis after drug exposure. researchgate.netRevealed that Capreomycin affects not only protein synthesis but also cell wall, lipid metabolism, and respiration pathways. researchgate.net
Genomics Sequencing of resistant strains to identify mutations. researchgate.netConfirmed association of resistance with mutations in rrs and tlyA genes. researchgate.net
Proteomics Quantitative analysis of protein level changes in response to the drug or in resistant strains. researchgate.netIdentified changes in ribosomal proteins and metabolic enzymes in resistant strains. researchgate.net
Metabolomics Analysis of small molecule metabolite profiles to understand metabolic shifts. researchgate.netShowed that resistance is linked to abnormal membrane lipid metabolism. researchgate.net
Multi-Omics Integrated analysis of data from all "omics" layers. researchgate.netceon.rsUncovered a new resistance mechanism where tlyA deficiency leads to altered methyltransferase activity and lipid metabolism, conferring high-level resistance. researchgate.net

Q & A

Q. How to ensure reproducibility in capreomycin-related studies across laboratories?

  • Methodological Answer :
  • Standardized Reference Materials : Source capreomycin reference standards from WHO-certified suppliers.
  • Interlaboratory Validation : Participate in proficiency testing programs using blinded samples.
  • Open Data Practices : Share HPLC chromatograms, raw MIC data, and statistical code via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.